molecular formula C21H21N3O2S B2577488 N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2177365-48-7

N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2577488
CAS RN: 2177365-48-7
M. Wt: 379.48
InChI Key: WEGRDBOADGRCEX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Derivatives of tetrahydronaphthalene-sulfonamide have been synthesized and evaluated for their antimicrobial properties against a variety of pathogenic strains, including Gram-positive and Gram-negative bacteria, as well as Candida Albicans. These compounds have shown variable antimicrobial activities, indicating their potential as potent antimicrobial agents. Furthermore, some derivatives have been tested for cytotoxicity, revealing a marked safety profile towards human normal cells, suggesting their potential in anticancer research (Mohamed et al., 2021).

Enzyme Inhibition

Sulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase isozymes, particularly hCA I and hCA II. These enzymes are implicated in various physiological and pathological processes, making their inhibitors valuable for research into diseases such as glaucoma, epilepsy, and cancer. Studies on novel sulfonamide derivatives of aminoindanes and aminotetralins have highlighted their inhibitory effects, showcasing the role these compounds can play in enzyme inhibition research (Akbaba et al., 2014).

Herbicidal Activity

Research into sulfonamide compounds has also extended to the agricultural sector, with studies synthesizing optically active derivatives and testing their herbicidal activity. This work demonstrates the potential for such compounds to contribute to the development of new, more effective herbicides. The stereochemical structure-activity relationship was clarified for these compounds, identifying the (S)-isomers as the active forms, which could lead to innovations in crop protection strategies (Hosokawa et al., 2001).

Binding Studies and Magnetic Anisotropy

Binding studies involving sulfonamide derivatives and bovine serum albumin have used fluorescent probe techniques to measure the binding nature and intensity, providing insights into the interactions between sulfonamides and proteins. This research is crucial for understanding drug-protein interactions and for the development of drug delivery systems (Jun et al., 1971). Additionally, the magnetic anisotropy of cobalt(ii)-sulfonamide complexes has been correlated with coordination geometry, offering valuable information for the field of magnetic materials (Wu et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the target site. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other biological targets .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve further studies to understand the compound better, potential applications, and synthesis of related compounds. This would depend on the current state of knowledge and the compound’s properties .

properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(26,21-8-7-17-4-1-2-5-18(17)11-21)24-13-16-10-20(15-23-12-16)19-6-3-9-22-14-19/h3,6-12,14-15,24H,1-2,4-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGRDBOADGRCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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